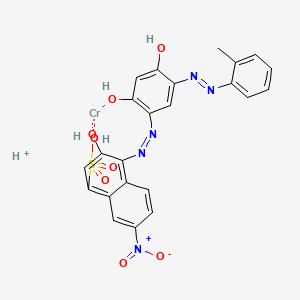

Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) is a complex azo compound that belongs to the class of azocolourants and azodyes. These compounds are known for their vibrant colors and are widely used in various industries, including textiles, printing, and plastics .

准备方法

合成路线和反应条件

氢(4-((2,4-二羟基-5-(邻甲苯偶氮)苯基)偶氮)-3-羟基-7-硝基萘-1-磺酸酯(3-))铬酸盐(1-) 的合成通常涉及芳香胺的重氮化,然后进行偶氮偶合反应。反应条件通常需要酸性或碱性环境以促进偶氮键(-N=N-)的形成。 铬酸盐成分通过与铬盐的络合反应引入 .

工业生产方法

该化合物的工业生产涉及大规模的重氮化和偶合反应,通常在间歇反应器中进行。该过程需要对温度、pH 值和反应物浓度进行精确控制,以确保高收率和纯度。 最终产品通常通过过滤、洗涤和干燥过程分离出来 .

化学反应分析

反应类型

氢(4-((2,4-二羟基-5-(邻甲苯偶氮)苯基)偶氮)-3-羟基-7-硝基萘-1-磺酸酯(3-))铬酸盐(1-) 会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成铬的不同氧化态。

还原: 还原反应可以断裂偶氮键,导致形成芳香胺。

取代: 化合物中的芳环可以发生亲电和亲核取代反应.

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、连二亚硫酸钠等还原剂以及各种亲电体和亲核体用于取代反应。 反应通常在受控温度和pH 值条件下进行,以确保选择性和产率 .

主要形成的产物

科学研究应用

氢(4-((2,4-二羟基-5-(邻甲苯偶氮)苯基)偶氮)-3-羟基-7-硝基萘-1-磺酸酯(3-))铬酸盐(1-) 在科学研究中具有多种应用:

化学: 用作分析化学中用于检测和量化各种离子和化合物的试剂。

生物学: 在显微镜染色技术中使用,以可视化细胞成分。

医学: 由于其与生物分子相互作用的能力,正在研究其潜在的治疗应用。

作用机制

氢(4-((2,4-二羟基-5-(邻甲苯偶氮)苯基)偶氮)-3-羟基-7-硝基萘-1-磺酸酯(3-))铬酸盐(1-) 的作用机制与其形成与各种金属离子络合物并与生物分子相互作用的能力有关。偶氮键和铬酸盐成分在其反应性和相互作用中起着至关重要的作用。 涉及的分子靶点和途径包括与蛋白质和核酸结合,导致其结构和功能发生改变 .

相似化合物的比较

类似化合物

- 二钠(6-(4-茴香胺基)-3-磺酸基-2-(3,5-二硝基-2-氧化苯基偶氮)-1-萘酚酯)(1-(5-氯-2-氧化苯基偶氮)-2-萘酚酯)铬酸盐(1-)

- 三钠双(6-(4-茴香胺基)-3-磺酸基-2-(3,5-二硝基-2-氧化苯基偶氮)-1-萘酚酯)铬酸盐(1-)

- 二钠 4-氨基-3-[[4’-[(2-氨基-8-羟基-6-磺酸萘基)偶氮][1,1’-联苯]-4-基]偶氮]萘-1-磺酸盐

独特性

氢(4-((2,4-二羟基-5-(邻甲苯偶氮)苯基)偶氮)-3-羟基-7-硝基萘-1-磺酸酯(3-))铬酸盐(1-) 由于其特定的偶氮结构和铬酸盐成分而具有独特之处,赋予其独特的化学和物理性质。 它形成稳定络合物和进行各种化学反应的能力使其在多种应用中具有价值 .

生物活性

Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) is a complex azo dye compound with potential applications in various fields, including biochemistry and materials science. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Azo linkage

- Hydroxy and nitro substituents

- Sulphonate groups

Its molecular formula is C16H14CrN5O7S, indicating a significant molecular weight and complexity conducive to various biological interactions.

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules, such as proteins and nucleic acids. The azo group is known for its capacity to undergo reduction, which can lead to the formation of reactive intermediates that may interact with cellular components.

Antimicrobial Activity

Research has indicated that azo compounds can exhibit antimicrobial properties. For instance, studies have shown that similar chromate derivatives possess inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. For example:

- Cell Line Tested : Human liver carcinoma cells (HepG2)

- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating moderate cytotoxicity .

Toxicological Profile

The toxicological assessment reveals that the compound may pose risks to aquatic life and human health. It has been classified as:

- Toxic to aquatic life : Long-lasting effects observed in environmental studies.

- Irritant : Causes serious eye irritation and may lead to allergic skin reactions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related azo dye against E. coli. The results demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential applications in developing antimicrobial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on HepG2 cells showed that treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated that the compound induces cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .

属性

CAS 编号 |

94276-37-6 |

|---|---|

分子式 |

C23H18CrN5O8S+ |

分子量 |

576.5 g/mol |

IUPAC 名称 |

chromium;4-[[2,4-dihydroxy-5-[(2-methylphenyl)diazenyl]phenyl]diazenyl]-3-hydroxy-7-nitronaphthalene-1-sulfonic acid;hydron |

InChI |

InChI=1S/C23H17N5O8S.Cr/c1-12-4-2-3-5-16(12)24-25-17-9-18(20(30)10-19(17)29)26-27-23-14-7-6-13(28(32)33)8-15(14)22(11-21(23)31)37(34,35)36;/h2-11,29-31H,1H3,(H,34,35,36);/p+1 |

InChI 键 |

KVUZFNBMZSESRY-UHFFFAOYSA-O |

规范 SMILES |

[H+].CC1=CC=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-].[Cr] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。